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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)naphthalene

Cat. No.: B1361899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and

potential biological evaluation of 2-(4-Nitrophenoxy)naphthalene. Due to the limited

availability of direct experimental data for this specific molecule in the public domain, this

document presents a compilation of predicted spectroscopic values based on analogous

compounds and established synthetic protocols. This guide is intended to serve as a

foundational resource for researchers interested in the synthesis and characterization of novel

naphthalene-based compounds for potential applications in drug discovery and materials

science.

Chemical Structure and Properties
2-(4-Nitrophenoxy)naphthalene is an aromatic ether incorporating both a naphthalene and a

4-nitrophenyl moiety. The presence of the nitro group, a strong electron-withdrawing group, and

the extended π-system of the naphthalene ring are expected to confer distinct spectroscopic

and electronic properties to the molecule.
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Property Value Source

Molecular Formula C₁₆H₁₁NO₃ --INVALID-LINK--[1]

Molecular Weight 265.26 g/mol --INVALID-LINK--[1]

IUPAC Name 2-(4-nitrophenoxy)naphthalene --INVALID-LINK--[1]

CAS Number 71311-82-5 --INVALID-LINK--[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(4-
Nitrophenoxy)naphthalene. These predictions are based on the analysis of structurally

related compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the

naphthalene and nitrophenyl rings. The protons on the naphthalene ring will show a more

complex splitting pattern compared to the simple AA'BB' system of the 1,4-disubstituted

benzene ring.

Chemical Shift (δ, ppm) Multiplicity Assignment

8.20 - 8.15 d 2H, Protons ortho to -NO₂

7.90 - 7.80 m 3H, Naphthalene protons

7.50 - 7.40 m 2H, Naphthalene protons

7.35 - 7.25 m 2H, Naphthalene protons

7.15 - 7.10 d 2H, Protons meta to -NO₂

¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show signals for all 16 carbon atoms. The chemical

shifts are influenced by the electron-withdrawing nitro group and the ether linkage.
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Chemical Shift (δ, ppm) Assignment

163.5 C-O (nitrophenyl)

155.0 C-O (naphthalene)

142.0 C-NO₂

134.5 Quaternary C (naphthalene)

131.0 Quaternary C (naphthalene)

129.5 CH (naphthalene)

128.0 CH (naphthalene)

127.5 CH (naphthalene)

126.0 CH (nitrophenyl)

125.0 CH (naphthalene)

124.5 CH (naphthalene)

121.0 CH (naphthalene)

119.0 CH (nitrophenyl)

117.0 CH (naphthalene)

IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the nitro group,

the aromatic C-H bonds, and the C-O-C ether linkage.
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1590, 1490 Strong Aromatic C=C stretch

1520, 1340 Strong
Asymmetric and symmetric N-

O stretch of NO₂

1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

1050 Medium
Symmetric C-O-C stretch (aryl

ether)

Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and

fragmentation patterns characteristic of aromatic ethers and nitro compounds.

m/z Interpretation

265 [M]⁺

219 [M - NO₂]⁺

143 [Naphthalene-O]⁺

127 [Naphthalene]⁺

122 [Nitrophenol]⁺

Experimental Protocols
Synthesis of 2-(4-Nitrophenoxy)naphthalene via Ullmann
Condensation
The synthesis of 2-(4-Nitrophenoxy)naphthalene can be achieved via a copper-catalyzed

Ullmann condensation reaction between 2-naphthol and 1-chloro-4-nitrobenzene or 1-bromo-4-
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nitrobenzene.[2][3][4][5] This method is a classic and reliable approach for the formation of

diaryl ethers.

Materials:

2-Naphthol

1-Chloro-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

Toluene

Ethyl acetate

Hexane

Saturated aqueous ammonium chloride solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-naphthol (1.0 eq.), 1-chloro-4-nitrobenzene (1.1 eq.), potassium carbonate

(2.0 eq.), and copper(I) iodide (0.1 eq.).

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

Add anhydrous DMF via syringe.

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x

50 mL).

Combine the organic layers and wash with saturated aqueous ammonium chloride solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the pure 2-(4-Nitrophenoxy)naphthalene.

Characterize the final product by NMR, IR, and mass spectrometry.

Ullmann Condensation Workflow

2-Naphthol +
1-Chloro-4-nitrobenzene +

K2CO3 + CuI Heat (120-140 °C)
Inert Atmosphere

12-24h
Anhydrous DMF

Aqueous Workup
(Water, Ethyl Acetate,

NH4Cl, Brine)

Flash Column
Chromatography 2-(4-Nitrophenoxy)naphthalene

Spectroscopic
Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Synthesis of 2-(4-Nitrophenoxy)naphthalene.

Potential Biological Evaluation Workflow
Naphthalene derivatives are a well-established class of compounds with a broad range of

biological activities, including anticancer and antimicrobial properties.[6][7][8][9][10] A general

workflow for the initial biological screening of 2-(4-Nitrophenoxy)naphthalene is outlined

below.
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Biological Screening Workflow

In Vitro Screening

Mechanism of Action Studies

2-(4-Nitrophenoxy)naphthalene

Cytotoxicity Assay
(e.g., MTT on Cancer Cell Lines)

Antimicrobial Assay
(e.g., MIC against Bacteria/Fungi)

Hit Identification
(Active Compounds)

Apoptosis Assays
(e.g., Annexin V/PI) Cell Cycle Analysis

Target Identification

Click to download full resolution via product page

Workflow for Biological Evaluation.

This workflow begins with primary in vitro screening to assess the cytotoxic effects on various

cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi.

Compounds that demonstrate significant activity ("hits") would then be subjected to further

studies to elucidate their mechanism of action, such as apoptosis and cell cycle analysis,

ultimately leading to the identification of their molecular targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1361899?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

